N-Benzyl Substitution Confers Lipophilicity and Molecular Recognition Advantage Over N-Unsubstituted Parent (CAS 1713590-31-8)
The target compound bears an N-benzyl substituent that distinguishes it from the N-unsubstituted 4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one (CAS 1713590-31-8). The unsubstituted parent has a computed XLogP3-AA of 0.9 and molecular weight of 229.23 g/mol [1], while the N-benzyl derivative (CAS 1172783-48-0) has a molecular weight of 319.36 g/mol , representing an approximate 90 Da mass increase attributable to the benzyl group. Based on the additive contribution of a benzyl group (calculated π increment of approximately +1.3 to +1.9 logP units using fragment-based methods), the estimated logP of the target compound falls within 2.2–2.8, a range associated with enhanced passive membrane permeability and CNS penetration potential compared to the parent [2]. In the context of N-benzylpyrrolidine-1,3,4-oxadiazole hybrids evaluated for Alzheimer's disease, compounds with N-benzyl substitution demonstrated confirmed blood-brain barrier permeability in vivo, whereas N-unsubstituted analogs were not pursued beyond initial screening due to insufficient lipophilicity [3].
| Evidence Dimension | Lipophilicity (estimated logP) and molecular weight |
|---|---|
| Target Compound Data | MW = 319.36 g/mol; estimated XLogP = 2.2–2.8 (fragment-based calculation) |
| Comparator Or Baseline | 4-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one (CAS 1713590-31-8): MW = 229.23 g/mol; XLogP3-AA = 0.9 (PubChem computed) |
| Quantified Difference | ΔMW ≈ +90 Da; ΔlogP ≈ +1.3 to +1.9 units |
| Conditions | Computed physicochemical properties; fragment-based logP estimation |
Why This Matters
The N-benzyl substitution shifts the compound from a low-lipophilicity space (logP 0.9) to an optimal CNS drug-like range (logP 2–3), enabling applications in neuropharmacology and target engagement studies where membrane permeability is a critical selection criterion.
- [1] PubChem. CID 102567363. 4-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one. XLogP3-AA: 0.9; MW: 229.23. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/4-_3-Phenyl-1_2_4-oxadiazol-5-yl_pyrrolidin-2-one View Source
- [2] Leo A, Hansch C, Elkins D. Partition coefficients and their uses. Chem Rev. 1971;71(6):525–616. Fragment constant for benzyl (CH2C6H5): π ≈ +1.3 to +1.9 depending on context. View Source
- [3] Choubey PK, et al. Design, synthesis, and evaluation of N-benzylpyrrolidine and 1,3,4-oxadiazole as multitargeted hybrids for the treatment of Alzheimer's disease. Bioorg Chem. 2021;111:104922. doi:10.1016/j.bioorg.2021.104922. PMID: 33945941. View Source
